molecular formula C15H18N2OS B2873247 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide CAS No. 1234800-87-3

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2873247
CAS No.: 1234800-87-3
M. Wt: 274.38
InChI Key: HUAFZZVYHQYJOL-UHFFFAOYSA-N
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Description

2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound of interest in chemical and pharmaceutical research. It features a acetamide core linked to a 2,4-dimethylthiazole moiety and a 2-phenylethyl group. This structural class of N-substituted acetamides is recognized for its diverse research applications, particularly due to its similarity to the lateral chain of natural benzylpenicillin, which makes it a valuable scaffold in medicinal chemistry explorations . The compound's molecular framework incorporates a 1,3-thiazole ring , a privileged structure in drug discovery known for its prevalence in biologically active molecules . Researchers utilize such compounds as key intermediates or ligands to study protein-ligand interactions and to synthesize novel chemical entities for various investigational purposes. The presence of both thiazole and acetamide functional groups in a single molecule suggests potential coordination abilities , making it a candidate for research in material sciences and as a ligand in catalytic systems . This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented is for reference and research purposes. Buyers assume all responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11-14(19-12(2)17-11)10-15(18)16-9-8-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAFZZVYHQYJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Strategy: Amide Bond Formation via Carbodiimide-Mediated Coupling

The foundational approach to synthesizing 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves coupling 2,4-dimethylthiazole-5-acetic acid with 2-phenylethylamine. The patent WO2014132270A2 delineates a protocol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as the coupling agent in aqueous media.

Procedure :

  • Activation of Carboxylic Acid : 2,4-Dimethylthiazole-5-acetic acid (5.5 g) is mixed with 2-phenylethylamine (10 g) in water (75 mL) and hydrochloric acid (3.5 g) at 25–30°C.
  • Coupling Agent Addition : EDC·HCl (7.5 g dissolved in 120 mL water) is introduced gradually, stirring for 3 hours.
  • Base Treatment : Aqueous NaOH (3.13 g in 30 mL water) precipitates the product, which is filtered and dried.

Yield and Purity :

  • Yield : ~85% (crude), increasing to 99.8% purity after recrystallization.
  • Key Impurities : Residual EDC·HCl (<0.1%), unreacted amine (<0.05%).

Alternative Coupling Agents and Solvent Systems

Comparative studies from EP2850068B1 highlight N,N'-dicyclohexylcarbodiimide (DCC) and N,N-carbonyldiimidazole (CDI) as viable alternatives.

DCC-Mediated Coupling :

  • Solvent : Dichloromethane or THF.
  • Base : Triethylamine (2 eq).
  • Advantage : Higher yields in non-polar solvents (92% yield).

CDI-Mediated Coupling :

  • Solvent : Dimethylformamide (DMF).
  • Temperature : 0–5°C to suppress imidazole byproducts.
  • Outcome : 88% yield with reduced side reactions.

Optimization of Thiazole Ring Synthesis

Hantzsch Thiazole Synthesis for Core Heterocycle

The 2,4-dimethylthiazol-5-yl moiety is synthesized via the Hantzsch reaction, combining acetylacetone with thiourea in the presence of bromine or iodine.

Reaction Conditions :

  • Molar Ratio : 1:1.2 (acetylacetone:thiourea).
  • Halogen Source : Iodine (0.5 eq) in ethanol.
  • Time/Temperature : 12 hours at 80°C.

Yield : 78–82% after recrystallization from ethanol.

Analytical Validation :

  • HPLC : Purity >99% (C18 column, 0.1% TFA in H₂O/MeCN).
  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 6.92 (s, 1H, thiazole-H).

Purification and Crystallization Techniques

Recrystallization from Methanol-Water

The monohydrochloride salt of analogous compounds is purified via antisolvent crystallization:

  • Solvent System : Methanol (dissolution) + water (precipitation).
  • Particle Size : 50–100 µm (laser diffraction analysis).
  • PXRD Confirmation : Peaks at 2θ = 8.5°, 17.4°, 24.3° (crystalline Form-M).

Thermal Analysis :

  • DSC : Endotherm at 201.03°C (melting point).
  • TGA : <0.1% weight loss below 150°C (anhydrous form).

Analytical Characterization and Regulatory Compliance

HPLC Method for Purity Assessment

Column : Zorbax SB-C18 (4.6 × 150 mm, 3.5 µm).
Mobile Phase :

  • A : 0.1% H₃PO₄ in H₂O.
  • B : Acetonitrile.
    Gradient : 10% B to 90% B over 25 minutes.
    Detection : UV at 254 nm.

Impurity Profile :

  • Unknown 1 : 0.07% (RT = 12.3 min).
  • Unknown 2 : 0.05% (RT = 14.8 min).

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide is utilized in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Thiazole-Based Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (If Reported)
Target Compound C₁₅H₁₈N₂OS 274.38 2,4-dimethylthiazole; N-phenylethyl Not explicitly reported
2-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[(thiophen-2-yl)methyl]acetamide C₁₂H₁₄N₂OS₂ 266.38 2,4-dimethylthiazole; N-(thiophen-2-ylmethyl) No activity data provided
Compound 9a () C₂₅H₂₁N₅O₂S 463.53 2-phenylthiazole; triazole-benzodiazole hybrid Docking studies suggest interaction with enzymatic targets (e.g., α-glucosidase)

Key Observations :

  • Replacement of the thiophen-2-ylmethyl group (in the analog) with a phenylethyl chain increases hydrophobicity, which could enhance membrane permeability .

Heterocyclic Variants: Oxazole and Triazole Derivatives

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity
iCRT3 C₂₁H₂₃N₃O₂S 381.49 4-methyloxazole; sulfanyl-phenylethyl Wnt/β-catenin pathway inhibitor; reduces cytokine production in macrophages
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide C₁₈H₂₁N₅O₂S₂ 411.52 Triazole-thiophene hybrid; ethoxyphenyl No activity data provided

Key Observations :

  • iCRT3 substitutes the thiazole ring with an oxazole , demonstrating that heterocycle identity critically impacts biological function. iCRT3’s oxazole core enables β-catenin binding, suppressing Wnt signaling .
  • The triazole-thiophene hybrid () highlights the role of sulfur-rich heterocycles in modulating electronic properties, though its pharmacological profile remains uncharacterized .

Opioid-Related Acetamides (Structural Contrast)

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity
N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide (Ocfentanil) C₂₂H₂₇FN₂O₂ 370.46 Piperidinyl; fluorophenyl μ-opioid receptor agonist
Target Compound C₁₅H₁₈N₂OS 274.38 Thiazole; phenylethyl Unknown

Key Observations :

  • Opioid analogs like Ocfentanil prioritize piperidinyl and fluorophenyl groups for receptor binding, whereas the target compound’s thiazole and phenylethyl groups suggest divergent pharmacological targets .

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